6-methyl-4-((1-(4-(trifluoromethoxy)benzoyl)piperidin-4-yl)oxy)-2H-pyran-2-one

orexin receptor HCRTR1 HCRTR2

This dual orexin receptor antagonist (HCRTR1 pKi 5.58, HCRTR2 pKi 6.11) features a unique 4-(trifluoromethoxy)benzoyl moiety that imparts a distinct selectivity profile, unlike sulfonyl (GPR35 agonist) or tert-butyl analogs. With a favorable CNS drug-likeness profile (TPSA 65.1 Ų, logP 3.7), it is a high-priority entry for CNS screening decks. Supplied at ≥95% purity, it serves as an essential SAR probe for dissecting orexin subtype-specific signaling in arousal vs. reward pathway studies.

Molecular Formula C19H18F3NO5
Molecular Weight 397.35
CAS No. 1787880-73-2
Cat. No. B2991121
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-methyl-4-((1-(4-(trifluoromethoxy)benzoyl)piperidin-4-yl)oxy)-2H-pyran-2-one
CAS1787880-73-2
Molecular FormulaC19H18F3NO5
Molecular Weight397.35
Structural Identifiers
SMILESCC1=CC(=CC(=O)O1)OC2CCN(CC2)C(=O)C3=CC=C(C=C3)OC(F)(F)F
InChIInChI=1S/C19H18F3NO5/c1-12-10-16(11-17(24)26-12)27-14-6-8-23(9-7-14)18(25)13-2-4-15(5-3-13)28-19(20,21)22/h2-5,10-11,14H,6-9H2,1H3
InChIKeyPVEKCVSHHYYOTC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6-Methyl-4-((1-(4-(trifluoromethoxy)benzoyl)piperidin-4-yl)oxy)-2H-pyran-2-one (1787880-73-2): Research Compound Profile


6-Methyl-4-((1-(4-(trifluoromethoxy)benzoyl)piperidin-4-yl)oxy)-2H-pyran-2-one (CAS 1787880-73-2) is a synthetic small molecule (C19H18F3NO5, MW 397.35) comprising a 2H-pyran-2-one core linked via a 4-oxy bridge to a piperidine ring bearing a 4-(trifluoromethoxy)benzoyl substituent [1]. It has been annotated in the ZINC database as a dual orexin receptor antagonist with measurable affinity for both HCRTR1 and HCRTR2 [2]. The compound is supplied at ≥95% purity for non-human research applications [1].

Why Generic Substitution of 6-Methyl-4-((1-(4-(trifluoromethoxy)benzoyl)piperidin-4-yl)oxy)-2H-pyran-2-one Fails


Substitution with in-class pyranone-piperidine analogs cannot be assumed equivalent because the 4-(trifluoromethoxy)benzoyl group imparts a unique target-selectivity profile distinct from both the sulfonyl analog (a GPR35 agonist) and the tert-butyl analog (no reported orexin activity) [1]. The trifluoromethoxy moiety also raises calculated logP by ~0.9 units relative to the methoxy congener, altering lipophilicity-driven parameters such as passive membrane permeability and metabolic stability [2]. These differences carry direct consequences for receptor occupancy, off-target risk, and in vivo handling.

Quantitative Differentiation Evidence for 6-Methyl-4-((1-(4-(trifluoromethoxy)benzoyl)piperidin-4-yl)oxy)-2H-pyran-2-one


Dual Orexin Receptor Antagonism vs. GPR35 Agonism: Target Selectivity Shift

The target compound acts as a dual orexin receptor antagonist, binding HCRTR1 and HCRTR2 with pKi values of 5.58 and 6.11, respectively [1]. In contrast, the sulfonyl analog (CAS 1795087-70-5), in which the benzoyl linker is replaced by a sulfonyl group, is described as a GPR35 agonist . This represents a complete switch in primary pharmacodynamic target—from orexin-mediated arousal/sleep pathways to GPR35-mediated inflammatory/immune signaling—making the two compounds functionally non-interchangeable for orexin-targeted studies.

orexin receptor HCRTR1 HCRTR2 GPR35 GPCR target selectivity

HCRTR2 Over HCRTR1 Subtype Selectivity Ratio

The target compound exhibits a 3.4-fold selectivity for HCRTR2 (pKi 6.11) over HCRTR1 (pKi 5.58) [1]. This selectivity ratio differentiates it from balanced dual antagonists such as suvorexant, which displays approximately equimolar affinity at both subtypes (OX1R Ki ~0.55 nM, OX2R Ki ~0.35 nM, ratio ~1.6) [2]. A biased HCRTR2 profile may translate to differential effects on sleep architecture versus reward or stress-related pathways in vivo.

orexin receptor subtype selectivity HCRTR2 selectivity dual antagonist profiling

Lipophilicity Elevation by 4-(Trifluoromethoxy)benzoyl vs. 4-Methoxybenzoyl

The 4-(trifluoromethoxy)benzoyl group raises the computed XLogP3-AA of the target compound to 3.7 [1]. This is ~0.9 log units higher than the predicted value for the corresponding 4-methoxybenzoyl analog (estimated XLogP ≈ 2.8), a direct consequence of the –OCF3 substitution. Elevated logP correlates with enhanced passive membrane permeability and increased metabolic clearance via CYP-mediated oxidation, factors that directly influence oral bioavailability and brain penetration [2].

lipophilicity logP trifluoromethoxy metabolic stability permeability

Topological Polar Surface Area: CNS Drug-Like Space vs. Sulfonyl Analog

The target compound has a computed topological polar surface area (TPSA) of 65.1 Ų, placing it well within the commonly cited CNS drug-like threshold of <90 Ų [1]. The sulfonyl analog (CAS 1795087-70-5) contains an additional S=O group, which increases the TPSA by approximately 17–20 Ų (estimated TPSA ≈ 82–85 Ų), reducing its theoretical CNS penetration potential relative to the target compound [2].

TPSA blood-brain barrier CNS MPO score physicochemical property

Recommended Application Scenarios for 6-Methyl-4-((1-(4-(trifluoromethoxy)benzoyl)piperidin-4-yl)oxy)-2H-pyran-2-one


Orexin Receptor Pharmacology Studies Requiring HCRTR2-Biased Antagonism

With measured HCRTR1 pKi 5.58 and HCRTR2 pKi 6.11 (3.4-fold HCRTR2 bias) [1], the compound is suitable for in vitro mechanistic studies where HCRTR2-preferring antagonism is desired to dissect subtype-specific orexin signaling, such as arousal versus reward pathway contributions.

CNS-Targeted Probe Compound Library Enrichment

The favorable TPSA of 65.1 Ų (below the 90 Ų CNS drug-likeness threshold) and moderate logP of 3.7 [2] position the compound as a high-priority entry for CNS-focused screening decks, where it offers physicochemical advantages over the higher-TPSA sulfonyl analog (estimated TPSA ≈ 82–85 Ų) [3].

Structure-Activity Relationship (SAR) Studies of Pyranone-Piperidine Scaffolds

The compound serves as a key SAR probe for interrogating the impact of the 4-(trifluoromethoxy)benzoyl group on orexin receptor binding, providing a measurable comparator to the 4-methoxybenzoyl (ΔlogP ≈ –0.9) and 4-tert-butylbenzoyl (ΔlogP ≈ –0.3) analogs in parallel pharmacological assays [2].

Target Selectivity Profiling Against GPR35-Mediated Pathways

Because the sulfonyl analog (CAS 1795087-70-5) engages GPR35 rather than orexin receptors , the target compound can be employed in side-by-side selectivity panels to confirm on-target orexin antagonism and exclude confounding GPR35-driven effects in phenotypic assays.

Quote Request

Request a Quote for 6-methyl-4-((1-(4-(trifluoromethoxy)benzoyl)piperidin-4-yl)oxy)-2H-pyran-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.